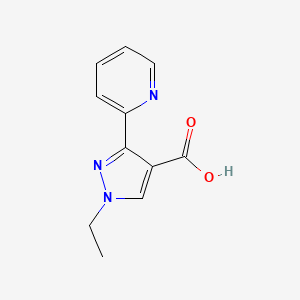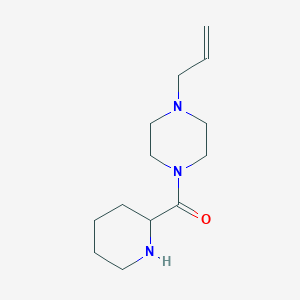![molecular formula C7H12N4O2 B1465740 2-アジド-N-[(オキソラン-2-イル)メチル]アセトアミド CAS No. 1211484-90-0](/img/structure/B1465740.png)
2-アジド-N-[(オキソラン-2-イル)メチル]アセトアミド
概要
説明
2-azido-N-[(oxolan-2-yl)methyl]acetamide is a chemical compound with the molecular formula C7H12N4O2 and a molecular weight of 184.2 g/mol. It is characterized by the presence of an azido group and an oxolan-2-ylmethyl group attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
科学的研究の応用
2-azido-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for click chemistry reactions.
Biology: The compound is utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling and detection purposes.
Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing, given its ability to undergo specific chemical transformations.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its reactive azido group.
準備方法
The synthesis of 2-azido-N-[(oxolan-2-yl)methyl]acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of oxolan-2-ylmethylamine with chloroacetyl chloride to form N-[(oxolan-2-yl)methyl]chloroacetamide, which is then treated with sodium azide to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to ensure optimal yields.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
化学反応の分析
2-azido-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with reagents such as triphenylphosphine, leading to the formation of iminophosphoranes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
作用機序
The mechanism by which 2-azido-N-[(oxolan-2-yl)methyl]acetamide exerts its effects is primarily through its azido group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in bioconjugation, the azido group reacts with alkyne-functionalized molecules to form stable triazole linkages, facilitating the attachment of the compound to biomolecules.
類似化合物との比較
Similar compounds to 2-azido-N-[(oxolan-2-yl)methyl]acetamide include other azidoacetamides and azidoalkyl derivatives. These compounds share the azido functional group but differ in their alkyl or acyl substituents. The uniqueness of 2-azido-N-[(oxolan-2-yl)methyl]acetamide lies in its oxolan-2-ylmethyl group, which imparts specific reactivity and properties that distinguish it from other azido compounds.
Some similar compounds include:
- 2-azido-N-methylacetamide
- 2-azido-N-ethylacetamide
- 2-azido-N-propylacetamide
These compounds can be compared based on their reactivity, stability, and applications in various fields of research.
特性
IUPAC Name |
2-azido-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h6H,1-5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHALVOKMAAWAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-Propylpyrimidin-4-yl)amino]acetamide](/img/structure/B1465657.png)




![4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1465666.png)





![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)


